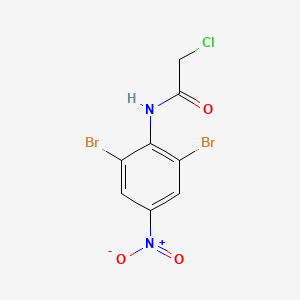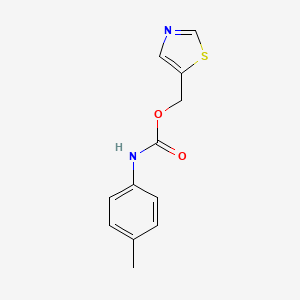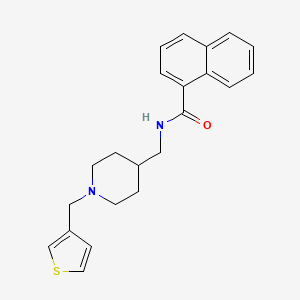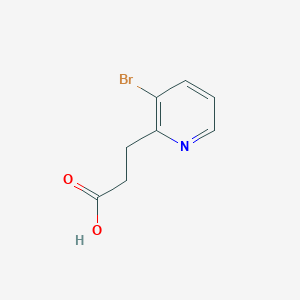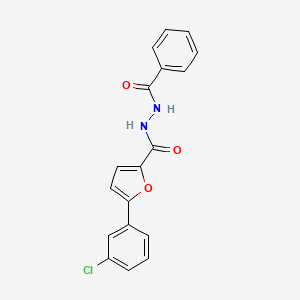![molecular formula C25H22F2N4O3S B2457491 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-02-0](/img/structure/B2457491.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antituberculosis Activity
The compound has been studied for its potential in treating tuberculosis. A study by Jeankumar et al. (2013) highlighted its efficacy against Mycobacterium tuberculosis, showing significant activity in in vitro assays. This compound was part of a series designed by molecular hybridization, showing promise as an antituberculosis agent with low cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Anticancer Properties
Hammam et al. (2005) researched fluoro-substituted derivatives, including compounds similar to the one , for their anti-lung cancer activity. These derivatives demonstrated anticancer activity at low concentrations, suggesting their potential use in cancer treatment (Hammam et al., 2005).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which bear structural similarity to the compound . They demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer therapy (Hassan et al., 2014).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) studied compounds related to pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities. The research indicated the potential of these compounds in treating various diseases, including cancer and bacterial infections (El‐Borai et al., 2013).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, similar in structure to the compound , evaluating their anticancer and anti-5-lipoxygenase activities. The study suggests these compounds could have therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
In Vitro Screening for Antimicrobial and Antioxidant Activity
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, conducting in vitro screening for antimicrobial and antioxidant activities. This highlights the potential of such compounds, including the one , in pharmaceutical applications targeting microbial infections and oxidative stress (Flefel et al., 2018).
GPR39 Agonist Activity
A study by Sato et al. (2016) identified kinase inhibitors structurally similar to the compound as novel GPR39 agonists. This research provides insight into the potential application of such compounds in modulating GPR39, a receptor implicated in various physiological processes (Sato et al., 2016).
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O3S/c1-15-23-21(25(32)28-13-16-2-6-18(26)7-3-16)12-22(17-4-8-19(27)9-5-17)29-24(23)31(30-15)20-10-11-35(33,34)14-20/h2-9,12,20H,10-11,13-14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQULUFEDXPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


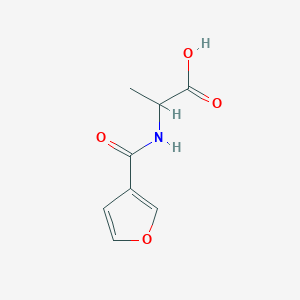
![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
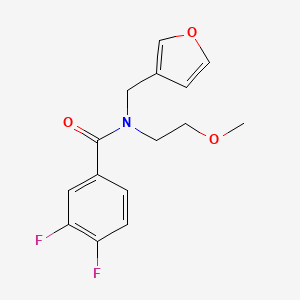
![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)


![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)

